![molecular formula C9H8N6O B1440214 7-amino-5-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one CAS No. 1211268-44-8](/img/structure/B1440214.png)
7-amino-5-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one
説明
“7-amino-5-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one” is a complex organic compound. It’s part of the [1,2,4]triazolo[1,5-a]pyrimidine family, which is an important heterocyclic scaffold known to have a wide range of pharmacological activities such as anticancer, antimicrobial, anti-tubercular, CB2 cannabinoid agonists, feticide, and adenosine antagonists .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a new set of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds were designed and synthesized as novel CDK2 targeting compounds . Another method for the synthesis of related compounds is based on the regioselective domino reaction of N-arylitaconimides with substituted 3-aminotriazoles .科学的研究の応用
Synthesis and Characterization
Synthesis Techniques : Research has led to the development of various synthesis techniques for compounds structurally related to 7-amino-5-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one. For instance, Stanovnik, Urleb, and Tiŝler (1987) demonstrated an unequivocal synthesis method for related triazolopyrimidines, contributing to the understanding of chemical shifts and coupling constants in these compounds (Stanovnik, Urleb, & Tiŝler, 1987).
Regioselective Synthesis : Massari et al. (2017) developed efficient one-step procedures for the regioselective synthesis of 7-aryl-5-methyl and 5-aryl-7-methyl-2-amino-triazolopyrimidines, a process potentially useful for preparing biologically active compounds (Massari et al., 2017).
Biological Activities and Applications
Anti-epileptic Activities : A study by Ding et al. (2019) on novel triazolopyrimidin-7(4H)-one derivatives, structurally similar to the queried compound, revealed significant anti-epileptic activities. This suggests potential therapeutic applications in epilepsy treatment (Ding et al., 2019).
Antimicrobial and Antitumor Potential : Said et al. (2004) investigated thiazolopyrimidine derivatives, including triazolopyrimidines, for antimicrobial and antitumor activities. Some compounds showed promising antimicrobial effects, although they lacked significant antitumor activity (Said et al., 2004).
Antibacterial Activity : Lahmidi et al. (2019) synthesized a novel derivative containing the triazolopyrimidine ring and evaluated its antibacterial effectiveness against various microbial strains, demonstrating its potential in microbial inhibition (Lahmidi et al., 2019).
Antiviral and Antitumor Evaluation : Research by Islam et al. (2008) on triazolopyrimidin derivatives indicated their in vitro antitumor and antiviral activities, suggesting their potential use in developing therapeutics for these conditions (Islam et al., 2008).
特性
IUPAC Name |
11-amino-8-methyl-2,3,5,7,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N6O/c1-5-7-6(2-3-14(10)8(7)16)15-9(13-5)11-4-12-15/h2-4H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLICMSLNRZQMAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC=NN2C3=C1C(=O)N(C=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-amino-5-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




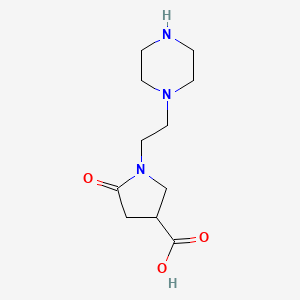


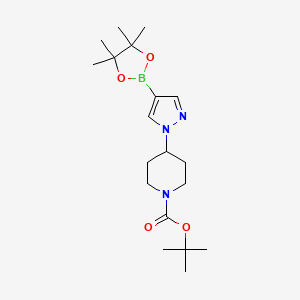

![[1-(3-Fluoro-4-methylphenyl)-2,5-dimethylpyrrol-3-yl]methanamine](/img/structure/B1440140.png)
![2-[(2-tert-Butylphenoxy)methyl]-1H-benzimidazole](/img/structure/B1440141.png)
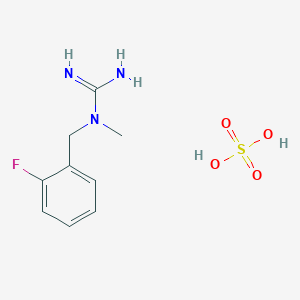

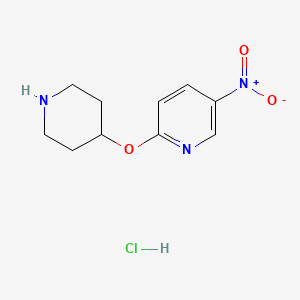
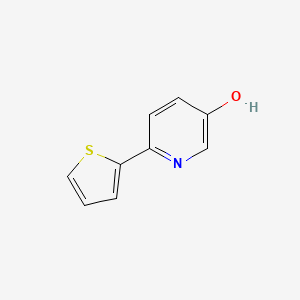

![2-[(2-Fluorobenzoyl)amino]-1,3-oxazole-4-carboxylic acid](/img/structure/B1440153.png)